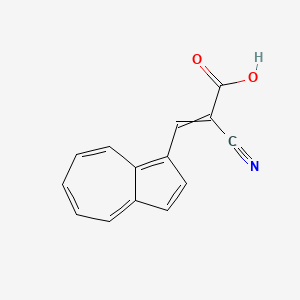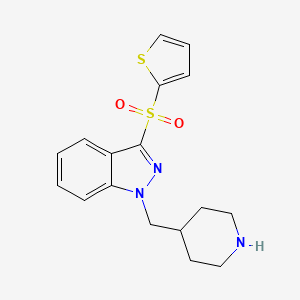
1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- is a complex organic compound that features an indazole core, a piperidinylmethyl group, and a thienylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: Starting from ortho-substituted nitrobenzene, cyclization can be achieved through reduction and subsequent cyclization reactions.
Introduction of the Piperidinylmethyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Thienylsulfonyl Group: This can be achieved through sulfonylation reactions using thienylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienyl)-: Lacks the sulfonyl group.
1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-furylsulfonyl)-: Contains a furyl group instead of a thienyl group.
Uniqueness
1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- is unique due to the presence of both the thienylsulfonyl and piperidinylmethyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
651336-05-9 |
|---|---|
Molekularformel |
C17H19N3O2S2 |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
1-(piperidin-4-ylmethyl)-3-thiophen-2-ylsulfonylindazole |
InChI |
InChI=1S/C17H19N3O2S2/c21-24(22,16-6-3-11-23-16)17-14-4-1-2-5-15(14)20(19-17)12-13-7-9-18-10-8-13/h1-6,11,13,18H,7-10,12H2 |
InChI-Schlüssel |
NSRMYJXXHISRKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


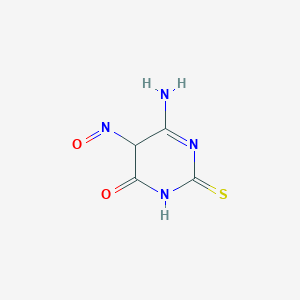
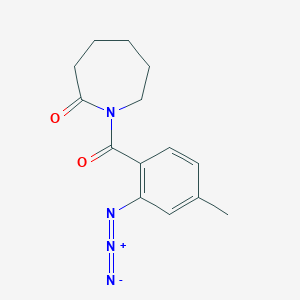
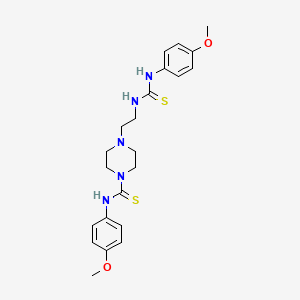
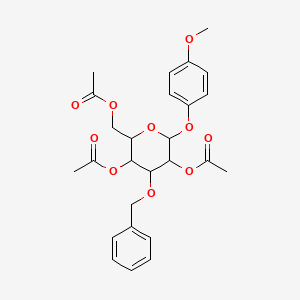
![[(1S,2S)-2-ethenyl-2-hexylcyclopropyl]methanol](/img/structure/B12516238.png)
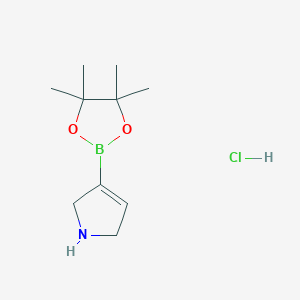
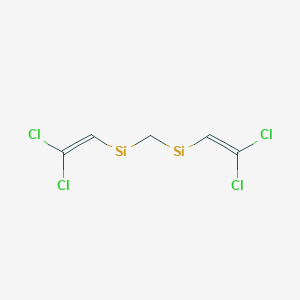
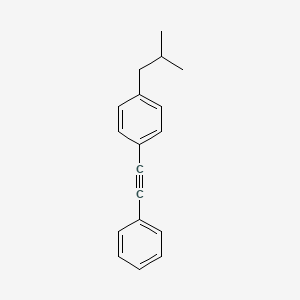
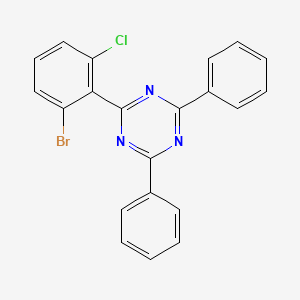

![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)

![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
